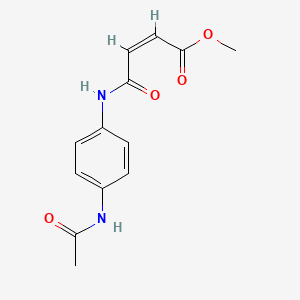![molecular formula C11H15N3O2 B2796670 N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide CAS No. 1154122-14-1](/img/structure/B2796670.png)
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide is a compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol. This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. The presence of the oxolan-2-ylmethyl group and the prop-2-enamide moiety adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
The synthesis of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 1-(oxolan-2-ylmethyl)pyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Addition: Addition reactions with electrophiles or nucleophiles can occur at the double bond of the prop-2-enamide moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and potential therapeutic targets.
Medicine: Research on this compound includes its potential as an anti-inflammatory, anticancer, and antimicrobial agent, contributing to the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide can be compared with other pyrazole derivatives, such as:
1-(oxolan-2-ylmethyl)-1H-pyrazol-4-amine: This compound has a similar pyrazole ring but differs in the functional groups attached, leading to different reactivity and applications.
5-amino-1H-pyrazole-4-carboxamide: Another pyrazole derivative with distinct functional groups, used in different chemical and biological contexts.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-11(15)13-9-6-12-14(7-9)8-10-4-3-5-16-10/h2,6-7,10H,1,3-5,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOCJJGFGPIXEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CN(N=C1)CC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea](/img/structure/B2796591.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2796592.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2796594.png)
![2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-morpholinoethanone](/img/structure/B2796595.png)

![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B2796598.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2796600.png)
![3-(3-Fluorophenyl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2796604.png)
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2796608.png)


